VSV-G tag Peptide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

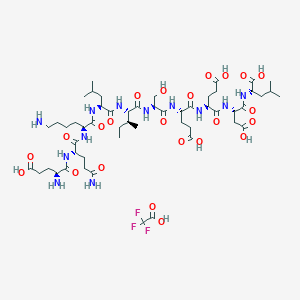

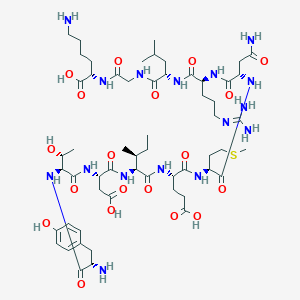

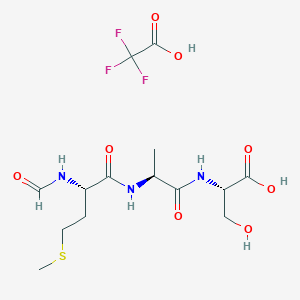

Das VSV-G-Tag-Peptid ist ein synthetisches Peptid, das von dem Glykoprotein des Vesikulären Stomatitis-Virus abgeleitet ist. Dieses Peptid besteht aus elf Aminosäuren mit der Sequenz Tyr-Thr-Asp-Ile-Glu-Met-Asn-Arg-Leu-Gly-Lys . Es wird in der Molekularbiologie und Biotechnologie häufig für die Markierung und Verfolgung von Proteinen in verschiedenen experimentellen Einstellungen verwendet.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Das VSV-G-Tag-Peptid wird durch Festphasen-Peptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht, die an einem festen Harz verankert ist. Die Synthese umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure wird über ihre Carboxylgruppe an ein Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminogruppe der Aminosäure wird entfernt.

Kopplung: Die nächste Aminosäure mit ihrer geschützten Aminogruppe wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Abspaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigchromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion des VSV-G-Tag-Peptids folgt ähnlichen Prinzipien, aber in größerem Maßstab. Automatisierte Peptidsynthesizer werden eingesetzt, um die Effizienz und Ausbeute zu steigern. Das Verfahren umfasst:

Automatisierte Synthese: Verwendung automatisierter Peptidsynthesizer zur Durchführung der SPPS.

Großtechnische Reinigung: Einsatz der präparativen HPLC für die großtechnische Reinigung.

Qualitätskontrolle: Sicherstellung der Reinheit und Identität des Peptids mittels Massenspektrometrie und analytischer HPLC.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Das VSV-G-Tag-Peptid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Methioninrest kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch gezielte Mutagenese durch andere Reste substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Beta-Mercaptoethanol.

Substitution: Sätze und Reagenzien für die gezielte Mutagenese.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid.

Reduktion: Freie Thiolgruppen.

Substitution: Mutierte Peptide mit veränderten Aminosäuresequenzen.

Wissenschaftliche Forschungsanwendungen

Das VSV-G-Tag-Peptid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Proteinmarkierung: Verwendet zur Markierung von Proteinen für den Nachweis und die Reinigung.

Pseudotypisierung: Einsatz bei der Pseudotypisierung von retroviralen und lentiviralen Vektoren zur Verbesserung ihrer Infektiosität und Stabilität.

Zellfusion: Erleichtert die Fusion von Zellen in verschiedenen experimentellen Einrichtungen.

Genübertragung: Verwendung in Genübertragungssystemen zur Verbesserung der Effizienz der Transfektion

Wirkmechanismus

Das VSV-G-Tag-Peptid übt seine Wirkungen aus, indem es in virale Partikel oder Zellmembranen integriert wird. Es erleichtert den Eintritt viraler Partikel in Wirtszellen, indem es an spezifische Rezeptoren auf der Zelloberfläche bindet. Diese Bindung löst die Endocytose aus, wodurch die viralen Partikel in die Zelle gelangen und ihr genetisches Material abgeben können .

Wirkmechanismus

The VSV-G tag Peptide exerts its effects by integrating into viral particles or cellular membranes. It facilitates the entry of viral particles into host cells by binding to specific receptors on the cell surface. This binding triggers endocytosis, allowing the viral particles to enter the cell and deliver their genetic material .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3X Flag-Peptid: Ein weiteres häufig verwendetes Peptid-Tag für den Proteinnachweis und die Reinigung.

c-Myc-Peptid: Wird zur Markierung und Detektion von Proteinen in verschiedenen Assays verwendet.

HA-Peptid: Wird in der Immunpräzipitation und im Western Blotting für den Proteinnachweis eingesetzt

Einzigartigkeit

Das VSV-G-Tag-Peptid ist einzigartig aufgrund seiner Fähigkeit, virale Vektoren zu pseudotypisieren, wodurch ihre Infektiosität und Stabilität verbessert wird. Diese Eigenschaft macht es besonders wertvoll in der Gentherapie und virologischen Forschung .

Eigenschaften

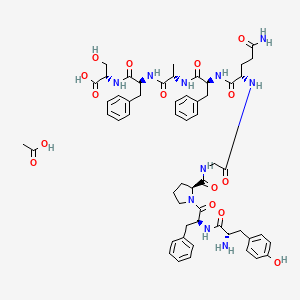

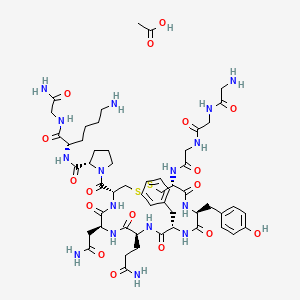

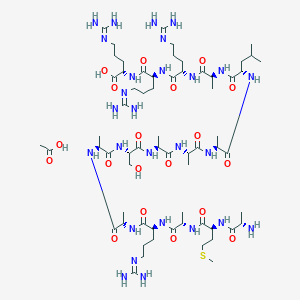

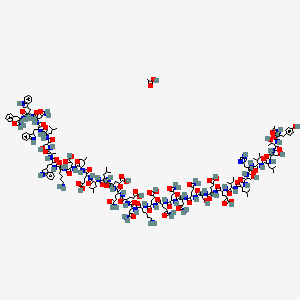

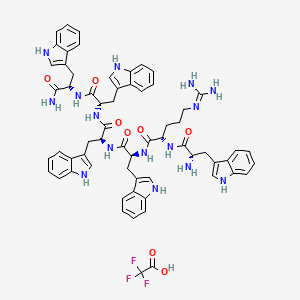

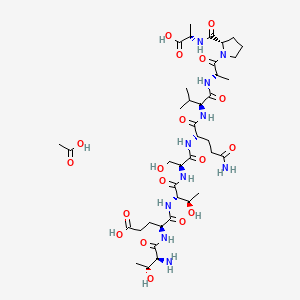

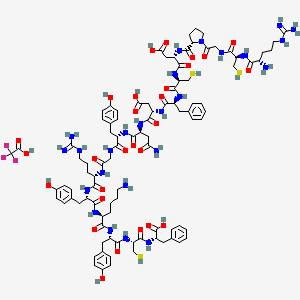

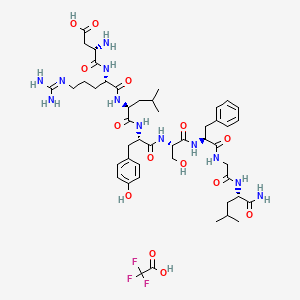

Molekularformel |

C57H94N16O19S |

|---|---|

Molekulargewicht |

1339.5 g/mol |

IUPAC-Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoic acid |

InChI |

InChI=1S/C57H94N16O19S/c1-7-29(4)45(72-53(88)40(26-44(80)81)71-55(90)46(30(5)74)73-47(82)33(59)24-31-13-15-32(75)16-14-31)54(89)68-35(17-18-43(78)79)50(85)67-36(19-22-93-6)51(86)70-39(25-41(60)76)52(87)66-34(12-10-21-63-57(61)62)49(84)69-38(23-28(2)3)48(83)64-27-42(77)65-37(56(91)92)11-8-9-20-58/h13-16,28-30,33-40,45-46,74-75H,7-12,17-27,58-59H2,1-6H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,87)(H,67,85)(H,68,89)(H,69,84)(H,70,86)(H,71,90)(H,72,88)(H,73,82)(H,78,79)(H,80,81)(H,91,92)(H4,61,62,63)/t29-,30+,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |

InChI-Schlüssel |

JJVJQVAFUFUTGS-YGAXRUOQSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B10825610.png)

![acetic acid;1-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-(2,4-dinitroanilino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825666.png)